Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)-
Overview
Description
Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- is a complex steroidal compound. It is a derivative of cholestane and is characterized by multiple hydroxy groups and an epoxy group. This compound is known for its role as a prohormone in the biosynthesis of ecdysteroids, which are crucial for the molting process in arthropods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- typically involves multiple steps, starting from simpler steroidal precursors. The process includes:
Hydroxylation: Introduction of hydroxy groups at specific positions.
Epoxidation: Formation of the epoxy group.
Oxidation: Conversion of specific hydroxy groups to ketones.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic processes to achieve the desired modifications on the steroid backbone. These methods are often preferred due to their specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form various ketones and aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxy groups.
Substitution: Hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids.
Biology: Studied for its role in the molting process of arthropods.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of insect growth regulators and other agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its role as a prohormone. It is converted into active ecdysteroids, which bind to specific receptors in target cells. This binding triggers a cascade of molecular events, leading to the expression of genes involved in molting and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Ecdysone: Another ecdysteroid with similar biological functions.
20-Hydroxyecdysone: A more active form of ecdysone.
Makisterone A: Another ecdysteroid with distinct structural features.
Uniqueness
Cholest-7-en-6-one, 22,25-epoxy-2,3,5,14,20-pentahydroxy-, (2beta,3beta,5beta)- is unique due to its specific arrangement of hydroxy and epoxy groups, which confer distinct biological activities compared to other ecdysteroids .
Properties
IUPAC Name |
(2S,3R,5S,9R,10R,13R,17R)-17-[(1R)-1-(5,5-dimethyloxolan-2-yl)-1-hydroxyethyl]-2,3,5,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O7/c1-22(2)9-8-21(34-22)25(5,31)19-7-11-26(32)16-12-20(30)27(33)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-19,21,28-29,31-33H,6-11,13-14H2,1-5H3/t15-,17-,18+,19+,21?,23+,24+,25+,26?,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQAWEDRKUWQCJ-BORUEOTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C1(CC[C@H]2[C@](C)(C5CCC(O5)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001395 | |
Record name | 2,3,5,14,20-Pentahydroxy-22,25-epoxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80651-74-7 | |
Record name | Ajugasterone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,14,20-Pentahydroxy-22,25-epoxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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